N-(3,3-diphenylpropyl)-3-methylbenzamide

Description

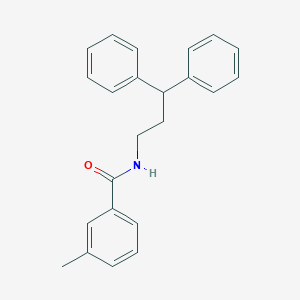

N-(3,3-Diphenylpropyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group and a 3,3-diphenylpropylamine substituent. Its structure combines lipophilic diphenylpropyl and aromatic benzamide moieties, which are critical for interactions with hydrophobic binding pockets in biological targets .

Properties

Molecular Formula |

C23H23NO |

|---|---|

Molecular Weight |

329.4g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-3-methylbenzamide |

InChI |

InChI=1S/C23H23NO/c1-18-9-8-14-21(17-18)23(25)24-16-15-22(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-14,17,22H,15-16H2,1H3,(H,24,25) |

InChI Key |

YQHBLUYUWUWAQR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

(a) N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

- Structure : Retains the 3,3-diphenylpropyl group but replaces the benzamide with a quinazolinamine scaffold.

- Activity: Acts as a novel allosteric dopamine transporter (DAT) ligand with nanomolar potency. It slows [125I]RTI-55 dissociation and modulates dopamine release, distinguishing it from the benzamide derivatives .

(b) Fendiline Hydrochloride

- Structure : Features a 3,3-diphenylpropylamine group linked to a phenethylamine moiety.

- Activity : A calcium channel blocker used clinically for angina. The absence of a benzamide group shifts its mechanism toward L-type calcium channel inhibition .

- Key Difference : The phenethylamine structure confers ion channel affinity, whereas the benzamide in the target compound may favor enzyme or transporter binding.

(c) N-(3,3-Diphenylpropyl)-3-methoxybenzamide

- Structure : Differs by a methoxy substituent at the benzamide’s 3-position instead of a methyl group.

- Activity : Methoxy groups often enhance metabolic stability and membrane permeability compared to methyl groups. This compound’s electronic profile may influence target selectivity .

(d) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Shares the 3-methylbenzamide group but substitutes the diphenylpropylamine with a hydroxy-tertiary alcohol.

Key Insights :

- The diphenylpropyl group is often introduced via alkylation or nucleophilic substitution (e.g., uses NaI/TMS-Cl for halogen exchange).

- Benzamide derivatives typically employ coupling reagents like HBTU or EDCI for amide bond formation .

Structure-Activity Relationships (SAR)

- Diphenylpropyl Group : Enhances lipophilicity, improving CNS penetration and binding to hydrophobic pockets in targets like DAT .

- 3-Methoxy: Improves metabolic stability via electron-donating effects but may reduce binding affinity .

- Amide Linkage : Replacing benzamide with quinazolinamine (SoRI-20041) or propanamide (Fendiline) alters target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.